4-(Perfluoropropan-2-yl)aniline
Description
Significance of Perfluorinated Aromatic Amine Scaffolds in Contemporary Organic Chemistry
Perfluorinated aromatic amine scaffolds are a class of organic compounds that have gained significant attention in recent decades. The incorporation of fluorine atoms into aromatic rings can dramatically alter the electronic properties, stability, and reactivity of the parent molecule. accelachem.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts considerable thermal and chemical stability to fluorinated compounds. jst.go.jpnih.gov
The introduction of perfluoroalkyl groups, such as the heptafluoroisopropyl (B10858302) group in 4-(perfluoropropan-2-yl)aniline, has profound effects. These groups are strongly electron-withdrawing, which can influence the basicity of the amine group and the reactivity of the aromatic ring. tantuchemicals.com Furthermore, these fluorinated substituents can increase a molecule's lipophilicity, which is a critical parameter in the design of pharmaceuticals as it affects how a drug is absorbed, distributed, metabolized, and excreted. nih.govmdpi.com The strategic placement of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. tantuchemicals.commdpi.com This has made fluorinated scaffolds, including perfluorinated aromatic amines, highly valuable in medicinal chemistry for creating more robust and effective drug candidates. nih.govelsevierpure.com Beyond pharmaceuticals, these scaffolds are also important in materials science for developing polymers and other materials with enhanced weatherability and specific electronic properties. tantuchemicals.com
Historical Context and Evolution of Research on this compound
The field of organofluorine chemistry began in the 19th century, with the first synthesis of an organofluorine compound reported in 1835 and the isolation of elemental fluorine by Henri Moissan in 1886. nih.govwikipedia.orgnumberanalytics.comnumberanalytics.com The industrial development of organofluorine chemistry accelerated significantly during World War II and has since become essential for producing a wide range of materials. jst.go.jpnih.gov
Specific research into anilines bearing perfluoroalkyl groups is a more recent development within this broader history. The synthesis of such compounds often requires specialized methods to introduce the fluorinated substituent onto the aromatic ring. google.comgoogle.com For instance, one documented method for preparing substituted 4-(heptafluoro-2-propyl) anilines involves the reaction of 2-bromoheptafluoropropane (B1586825) with an aniline (B41778) in the presence of sodium dithionite (B78146). google.comgoogle.com A 2021 patent describes a high-yield synthesis of this compound itself by reacting aniline with heptafluoroisopropyl iodide in the presence of sodium dithionite and a phase-transfer catalyst. chemicalbook.com The evolution of these synthetic techniques has been crucial for making compounds like this compound more accessible for research and industrial applications.
Overview of Key Academic Research Domains Involving this compound
The unique properties of this compound make it a valuable intermediate in several key research domains:
Agrochemicals: Substituted 4-(heptafluoro-2-propyl) anilines are important intermediates in the synthesis of modern pesticides. google.comgoogle.com The strong electron-withdrawing nature of the perfluoroisopropyl group can enhance the interaction between a pesticide and its target enzyme. tantuchemicals.com This aniline derivative is a building block for insecticides, such as in the modification of neonicotinoid compounds, and for herbicides, including those that inhibit acetolactate synthase (ALS). tantuchemicals.com For example, a derivative, 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline (B8249281), is a known intermediate in the synthesis of the insecticide broflanilide (B1440678). chemicalbook.com
Pharmaceuticals: In medicinal chemistry, fluorinated groups are incorporated to improve metabolic stability, lipophilicity, and bioavailability of drug candidates. tantuchemicals.comnih.gov this compound serves as a versatile starting material for a range of potential therapeutics. tantuchemicals.com Its derivatives are explored for use in antitumor drugs (as building blocks for kinase inhibitors), central nervous system drugs, and antibacterial agents where the perfluoroalkyl group can enhance membrane penetration. tantuchemicals.com
Materials Science: The compound is used in the development of advanced materials. As an intermediate for liquid crystal molecules, the perfluoroisopropyl group helps to improve properties like dielectric anisotropy, which is important for display devices. tantuchemicals.com It also serves as a monomer or modifier for creating fluorinated polymers with enhanced weatherability and as a component in surface treatment agents to create hydrophobic and oleophobic coatings. tantuchemicals.com
Dyes and Pigments: In the field of high-performance dyes, this fluorinated aniline is used to synthesize dyes for textiles with enhanced color fastness and UV resistance. tantuchemicals.com It is also investigated for use in optoelectronic materials, such as in the hole transport layers of organic light-emitting diodes (OLEDs). tantuchemicals.com
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| Chemical Name | 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline |
| CAS Number | 2396-17-0 |
| Molecular Formula | C₉H₆F₇N |
| Molecular Weight | 261.14 g/mol |
| InChI | InChI=1S/C9H6F7N/c10-7(8(11,12)13,9(14,15)16)5-1-3-6(17)4-2-5/h1-4H,17H2 |
| InChIKey | PWDDQCRAKBGDTI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)N |
Data sourced from PubChemLite and ChemicalBook. chemicalbook.comuni.lu
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| XlogP | 3.7 |
| Monoisotopic Mass | 261.03885 Da |
| Collision Cross Section ([M+H]⁺) | 147.9 Ų |
| Collision Cross Section ([M+Na]⁺) | 157.2 Ų |
| Collision Cross Section ([M-H]⁻) | 142.7 Ų |
Data sourced from PubChemLite. uni.lu
Structure
3D Structure
Properties
IUPAC Name |
4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F7N/c10-7(8(11,12)13,9(14,15)16)5-1-3-6(17)4-2-5/h1-4H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDDQCRAKBGDTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431246 | |
| Record name | 4-perfluoroisopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2396-17-0 | |
| Record name | 4-perfluoroisopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(heptafluoropropan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 4 Perfluoropropan 2 Yl Aniline
Direct Synthesis Approaches to 4-(Perfluoropropan-2-yl)aniline
The direct introduction of the perfluoropropan-2-yl (heptafluoroisopropyl) group onto an aniline (B41778) framework is a primary strategy for synthesizing the target molecule. This is typically achieved through perfluoroalkylation of the aniline ring or by constructing the aniline from a precursor already containing the fluoroalkyl moiety.
Perfluoroalkylation Strategies: Aniline Ring Functionalization
Direct functionalization of the aniline ring presents a common, though sometimes challenging, approach. The strong electron-donating nature of the amino group and its reactivity with common catalysts require careful selection of reaction conditions.
The classical Friedel-Crafts alkylation, a cornerstone of aromatic chemistry, involves the reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst. wikipedia.org However, this method is generally unsuitable for aniline. The amino group (-NH2) of aniline is a strong Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl3). shaalaa.comquora.com This acid-base reaction forms a salt, placing a positive charge on the nitrogen atom. doubtnut.comyoutube.com This positively charged group strongly deactivates the benzene ring towards electrophilic substitution, thus inhibiting the Friedel-Crafts reaction. shaalaa.comdoubtnut.com
To circumvent this, radical-based perfluoroalkylation methods have been developed. One such process involves the reaction of aniline with 2-bromoheptafluoropropane (B1586825) in the presence of sodium dithionite (B78146). google.comgoogle.com This method avoids the use of strong Lewis acids and can proceed in various organic solvents, offering an alternative to processes that require problematic solvents like DMF. google.com The reaction is typically carried out at temperatures ranging from 0 to 100 °C and can be performed under atmospheric or elevated pressure. google.comgoogle.com
A more recent and efficient method for introducing the isoperfluoropropyl group involves the use of arenediazonium salts. researchgate.netrsc.org This strategy allows for the facile conversion of various arylamines into isoperfluoropropylarenes. The process typically involves a copper-promoted reaction of the corresponding aryl diazonium salt with hexafluoropropylene (HFP). researchgate.netrsc.org A significant advantage of this approach is the development of a one-pot protocol that combines the diazotization of the arylamine with the subsequent isoperfluoropropylation, streamlining the synthesis. rsc.org The reaction proceeds under mild conditions and demonstrates good compatibility with various functional groups. researchgate.netrsc.org
As mentioned, traditional strong Lewis acids like AlCl3 are incompatible with direct Friedel-Crafts reactions on aniline due to salt formation. shaalaa.comquora.com However, catalysis plays a crucial role in alternative perfluoroalkylation methods. For instance, in the copper-promoted isoperfluoropropylation of arenediazonium salts, the copper catalyst is essential for the reaction to proceed efficiently. rsc.org
In other radical perfluoroalkylation reactions, various initiators and catalytic systems are employed. The reaction of aniline with perfluoroalkyl bromides can be initiated in the presence of zinc and sulfur dioxide. google.com More contemporary methods utilize visible light-promoted reactions, which can be initiated through halogen bonding interactions between perfluoroalkyl iodides and Lewis bases, circumventing the need for metal catalysts. researchgate.net
| Method | Reagents | Catalyst/Initiator | Key Features |
| Radical Alkylation | Aniline, 2-Bromoheptafluoropropane | Sodium Dithionite | Avoids strong Lewis acids; applicable to substituted anilines. google.comgoogle.com |
| Diazonium Salt Reaction | Aryl Diazonium Salt, Hexafluoropropylene (HFP) | Copper-promoted | Mild conditions; good functional group tolerance; one-pot protocol available. researchgate.netrsc.org |
| Photoredox Catalysis | Aniline, Perfluoroalkyl Iodide | Organic Dyes (e.g., Eosin Y) | Metal-free; proceeds under visible light irradiation. researchgate.netacs.org |
Reductive Amination Routes and Related Transformations
Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds (aldehydes and ketones). orgsyn.org The process involves the reaction of a ketone or aldehyde with an amine source (like ammonia) to form an intermediate imine, which is then reduced in situ to the corresponding amine. orgsyn.org
In the context of synthesizing this compound, this would theoretically involve the reductive amination of 4-(perfluoropropan-2-yl)acetophenone or a related ketone. While a versatile method for general amine synthesis, specific documented examples for the direct synthesis of this compound via this route are less common in the reviewed literature compared to direct perfluoroalkylation methods. However, the principles of asymmetric reductive amination of aryl ketones are well-established, often employing catalysts based on iridium, rhodium, or titanium to achieve high enantioselectivity for producing chiral amines. dicp.ac.cn
Derivatization Reactions of the Aniline Moiety in this compound
The amino group of this compound can undergo a variety of chemical transformations, making it a valuable intermediate for synthesizing more complex molecules. These reactions are typical of primary aromatic amines, although the electronic properties of the perfluoroalkyl substituent can influence reactivity. For instance, this compound serves as a key building block in the synthesis of novel quinoline (B57606) derivatives with potential fungicidal activities. researchgate.net It is also an intermediate in the synthesis of the insecticide Broflanilide (B1440678). chemicalbook.com
Common derivatization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (as seen in section 2.1.1.2).
Condensation Reactions: Reaction with carbonyl compounds, such as ketones, to form imines or to participate in cyclization reactions to build heterocyclic systems like quinolines. researchgate.net
| Reaction Type | Reagent Example | Product Type | Application Example |
| Cyclocondensation | Ethyl acetoacetate derivative | Quinolone | Synthesis of fungicidal quinoline derivatives. researchgate.net |
| Amide Formation | Acyl Halide | N-Aryl Amide | Synthesis of Broflanilide and related insecticides. chemicalbook.com |
Electrophilic Aromatic Substitution on the Substituted Aniline Ring
The amino group (-NH₂) of the aniline ring is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. wikipedia.orgbyjus.com This is due to the ability of the nitrogen's lone pair of electrons to donate into the aromatic π-system, stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.org This donation of electron density is most effective at the ortho and para positions, making them the primary sites for electrophilic attack. byjus.comijrar.org
However, the 4-(perfluoropropan-2-yl) group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. zhishangbio.com This deactivation means that harsher reaction conditions may be required compared to simple anilines. ijrar.org The substitution pattern involves a balance between the activating, ortho-, para-directing amino group and the deactivating effect of the perfluoroalkyl substituent at the para position. Consequently, electrophilic attack is expected to occur predominantly at the positions ortho to the highly activating amino group (positions 2 and 6).
Bromination Reactions: Regioselectivity and Yield Optimization
The bromination of anilines is a classic example of electrophilic aromatic substitution. Given the directing effects of the amino group, this compound is expected to undergo bromination at the 2- and 6-positions. The reaction of anilines with bromine water is often rapid and can lead to polysubstitution, as seen in the formation of 2,4,6-tribromoaniline from aniline. byjus.com To achieve selective mono- or di-bromination, milder brominating agents and controlled reaction conditions are necessary.
N-Bromosuccinimide (NBS) is a common reagent used for the regioselective bromination of activated aromatic systems. nih.govnih.gov The reaction is often carried out in a suitable solvent like acetonitrile or dichloromethane at controlled temperatures to prevent over-bromination and side reactions. nih.gov For this compound, the primary product of bromination would be 2-bromo-4-(perfluoropropan-2-yl)aniline. Further bromination would yield 2,6-dibromo-4-(perfluoropropan-2-yl)aniline.
Optimization of the yield for the monobrominated product involves the careful control of stoichiometry, temperature, and choice of brominating agent. Using one equivalent of NBS at low temperatures can favor the formation of the monosubstituted product. nih.gov
Table 1: Representative Conditions for Electrophilic Bromination
| Reagent | Solvent | Temperature | Expected Major Product |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile | 0 °C to room temp. | 2-Bromo-4-(perfluoropropan-2-yl)aniline |
Research on related structures, such as N-(substituted)-4-(perfluoropropan-2-yl)anilines, has demonstrated that electrophilic substitution to introduce a bromine atom onto the ring is a feasible strategy for synthesizing more complex molecules. mdpi.com
Nitration and Sulfonation Studies
The nitration of anilines presents challenges due to the strong oxidizing nature of the nitrating agents (typically a mixture of nitric acid and sulfuric acid). The amino group is susceptible to oxidation, which can lead to the formation of tarry by-products and a decrease in the yield of the desired nitroaniline. researchgate.net
Furthermore, in the strongly acidic conditions required for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺). The anilinium group is a deactivating, meta-directing group. byjus.com This results in the formation of a significant amount of the meta-substituted product alongside the expected ortho and para isomers. byjus.comresearchgate.net Given that the para position is already occupied in this compound, nitration would be expected to yield a mixture of 2-nitro-4-(perfluoropropan-2-yl)aniline and 3-nitro-4-(perfluoropropan-2-yl)aniline. To circumvent these issues, the amino group is often protected by acylation before nitration.
Sulfonation of aniline with sulfuric acid leads to the formation of anilinium hydrogen sulfate. byjus.com Upon heating, this intermediate rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid). For this compound, sulfonation would be expected to occur at the ortho position to the amine, yielding 2-amino-5-(perfluoropropan-2-yl)benzenesulfonic acid.
Nucleophilic Substitution Pathways of Halogenated Derivatives
Halogenated derivatives of this compound, such as 2-bromo-4-(perfluoropropan-2-yl)aniline, can serve as precursors for nucleophilic substitution reactions. However, nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). In this case, while the perfluoropropan-2-yl group is electron-withdrawing, the amino group is strongly electron-donating, which disfavors the SₙAr mechanism.
Studies on similar complex aniline derivatives have indicated that significant steric hindrance around the amino group can impede nucleophilic substitution reactions under mild conditions. mdpi.com Therefore, harsh reaction conditions or the use of metal catalysts (e.g., in Buchwald-Hartwig or Ullmann type reactions) would likely be necessary to facilitate the substitution of a halogen on the ring with other nucleophiles.
Amidation and Acylation Reactions
The primary amino group of this compound is nucleophilic and readily undergoes acylation and amidation reactions with carboxylic acids and their derivatives (e.g., acyl chlorides, anhydrides). These reactions are fundamental for introducing new functional groups and building more complex molecular architectures.
For instance, this compound can react with an acyl chloride in the presence of a base (like pyridine or triethylamine) to form the corresponding amide. A one-pot method for amide bond formation utilizing pentafluoropyridine (PFP) to generate an acyl fluoride in situ has been shown to be effective for a range of amines, including electron-deficient anilines. acs.org This methodology could be applied to the amidation of this compound. acs.org
Table 2: General Conditions for Amidation/Acylation
| Acylating Agent | Reagent/Catalyst | Solvent | Product Type |
|---|---|---|---|
| Acyl Chloride (R-COCl) | Pyridine or Et₃N | Dichloromethane | N-Acyl aniline |
| Carboxylic Acid (R-COOH) | Pentafluoropyridine (PFP) | N/A | N-Acyl aniline |
These reactions are crucial in the synthesis of various biologically active compounds, where the aniline moiety serves as a key building block. chemicalbook.com
N-Alkylation and N-Derivatization Strategies
The nitrogen atom of the aniline can be alkylated to form secondary or tertiary amines. Direct N-alkylation with alkyl halides can be challenging as it often leads to a mixture of mono- and di-alkylated products, as well as quaternary ammonium salts.
Modern synthetic methods offer more controlled approaches to N-alkylation. For example, the N-alkylation of anilines with alcohols, which produces water as the only byproduct, represents a green and atom-economical process. rsc.org This transformation is often catalyzed by transition metals. rsc.orgnih.gov Another strategy involves visible-light-induced N-alkylation, which avoids the use of metal catalysts and harsh conditions. nih.gov These methods could be applied to the N-alkylation of this compound to introduce various alkyl groups.
Selective N-Mono-methylation Protocols
Achieving selective N-mono-methylation can be difficult due to the competing second methylation reaction. rsc.org However, specific protocols have been developed to favor the formation of the mono-methylated product.
One such method employs methanol as the methylating agent over a heterogeneous nickel catalyst (Ni/ZnAlOₓ). This system has been shown to be effective for the mono-N-methylation of various anilines with good yields. rsc.org Another approach uses carbon dioxide as a C1 source in the presence of hydrosilanes, catalyzed by a zinc acetate/1,10-phenanthroline system, to achieve selective N-formylation, which can then be reduced to the N-methyl group. rsc.org
Table 3: Protocols for Selective N-Mono-methylation
| Methylating Agent | Catalyst/Reagents | Temperature | Product |
|---|---|---|---|
| Methanol | Ni/ZnAlOₓ | 160-180 °C | N-Methyl-4-(perfluoropropan-2-yl)aniline |
These selective methods are valuable for synthesizing specific N-methylated aniline derivatives, which are common substructures in pharmaceuticals and agrochemicals. rsc.org
Formation of Amide and Imide Derivatives
The amino group of this compound serves as a versatile handle for the construction of amide and imide functionalities. These reactions are fundamental in medicinal chemistry and materials science.
Amide Bond Formation: The synthesis of amides from this compound can be achieved through standard acylation reactions with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides. The strong electron-withdrawing nature of the perfluoroisopropyl group reduces the nucleophilicity of the aniline nitrogen, potentially requiring more forcing reaction conditions compared to electron-rich anilines.
A notable example of amide derivatives from this aniline are meta-diamides, specifically 3-benzamido-N-(4-(perfluoropropan-2-yl)phenyl)benzamides. science.gov These compounds have been identified as a distinct class of noncompetitive antagonists for the RDL GABA receptor, demonstrating significant insecticidal activity. science.gov
General reaction conditions for amide synthesis often involve the use of a base to neutralize the acid byproduct and a suitable solvent. Modern methodologies that can be applied include one-pot deoxyfluorination-amide bond formation using reagents like pentafluoropyridine (PFP) which activates the carboxylic acid in situ. acs.org Another approach involves the in situ generation of phosphonium salts from reagents like N-chlorophthalimide and triphenylphosphine to activate the carboxylic acid for amidation. nih.gov
| Reactant 1 | Reactant 2 | Product Class | Key Features |
| This compound | Carboxylic Acid (+ activating agent) | N-Aryl Amide | Requires activation of the carboxylic acid; reaction rate influenced by the electron-withdrawing perfluoroalkyl group. |
| This compound | Acyl Chloride | N-Aryl Amide | Generally high-yielding; produces HCl as a byproduct requiring a base scavenger. |
| This compound | Acid Anhydride | N-Aryl Amide | A common and efficient method for acylation. |
Imide Synthesis: Cyclic imides can be synthesized from this compound by reacting it with cyclic anhydrides, such as succinic or glutaric anhydride. amazonaws.com The reaction typically proceeds in two steps: initial formation of an amic acid, followed by cyclization, often promoted by a dehydrating agent like acetyl chloride, to form the imide ring. amazonaws.com These cyclic imide derivatives are recognized as important pharmacophores in the development of new antimicrobial agents. nih.gov
Diazotization and Subsequent Transformations
Diazotization of primary aromatic amines is a cornerstone of synthetic organic chemistry, converting the amino group into a highly versatile diazonium salt, which can then be substituted by a wide range of nucleophiles.
The reaction involves treating this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. researchgate.netbyjus.com
The mechanism proceeds via the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The aniline nitrogen then attacks the nitrosonium ion, leading to an N-nitrosamine after deprotonation. byjus.com Subsequent tautomerization and protonation, followed by the elimination of a water molecule, yields the aryl diazonium ion. byjus.com
Once formed, the 4-(perfluoropropan-2-yl)benzenediazonium salt can undergo various transformations:
Sandmeyer Reaction: Displacement of the diazonium group with cuprous halides (CuCl, CuBr) or cyanide (CuCN) to introduce chloro, bromo, or cyano substituents.
Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate salt (ArN₂⁺BF₄⁻) to introduce a fluorine atom.
Gattermann Reaction: Similar to the Sandmeyer reaction but using copper powder and the corresponding acid (HCl, HBr).
Gomberg-Bachmann Reaction: Coupling with another aromatic compound to form biaryls.
Hydrolysis: Reaction with water to form the corresponding phenol.
The highly reactive nature of diazonium salts necessitates careful handling and often involves their use in subsequent reactions without isolation. acs.org The development of flow chemistry procedures for diazotization offers significant safety and processing advantages over traditional batch methods. researchgate.net
Multi-Step Synthetic Sequences Utilizing this compound as a Core Intermediate
The structural and electronic attributes of this compound make it a key building block in the assembly of more complex molecules. Its application is particularly noted in the synthesis of agrochemicals, such as the insecticide Broflanilide, where it serves as a crucial intermediate. chemicalbook.com
Convergent and Divergent Synthetic Pathways
Divergent Synthesis: In a divergent synthesis, a common intermediate like this compound is used to create a library of structurally related compounds. By subjecting the aniline to a variety of reaction partners or conditions, a diverse set of derivatives can be generated from a single starting point. For instance, the diazonium salt derived from this compound can be reacted with different nucleophiles to produce a range of substituted aromatic compounds, each with potentially unique biological or material properties.
Process Intensification and Scalability Studies in Synthesis
The industrial production of chemicals derived from this compound requires robust, safe, and efficient synthetic processes. Process intensification, which aims to create smaller, cleaner, and more energy-efficient technologies, is key to achieving these goals. mdpi.com
A patent for preparing 4-(heptafluoro-2-propyl)aniline describes a method involving the reaction of 2-bromoheptafluoropropane with an aniline in the presence of sodium dithionite and a catalyst. google.com This indicates efforts to develop scalable synthetic routes.
Key areas for process intensification in syntheses involving this aniline include:
Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer, enabling better control over highly exothermic reactions like nitrations or diazotizations. researchgate.netdntb.gov.ua This enhances safety by minimizing the volume of hazardous intermediates at any given time.
Catalysis: The use of efficient and recyclable catalysts can reduce waste and improve the atom economy of synthetic steps.
Reduced Solvent Usage: Designing processes that use less solvent or employ greener solvent alternatives is crucial for sustainability. mdpi.com
For reactions like amidation, process intensification strategies can involve optimizing the order of reagent addition and reducing the excess of reagents to minimize waste and hazardous emissions. doi.org
Reaction Mechanism Elucidation in this compound Chemistry
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The heptafluoroisopropyl (B10858302) group at the C4 position of the aniline ring exerts a powerful influence on the molecule's reactivity through both steric and electronic effects.
Electronic Effects: The perfluoroalkyl group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This effect is transmitted through the aromatic ring, significantly decreasing the electron density on the aniline nitrogen. This reduction in basicity and nucleophilicity means that reactions involving nucleophilic attack by the nitrogen atom, such as amide formation, will be slower compared to aniline itself and may require stronger electrophiles or catalysts.
Steric Effects: The (CF₃)₂CF- group is sterically bulky, which can hinder the approach of reagents to the amino group or adjacent positions on the ring, although this effect is less pronounced for the para-substituted amino group itself.
In electrophilic aromatic substitution reactions on the aniline ring, the amino group is a strong activating, ortho-, para-director. However, the potent electron-withdrawing effect of the perfluoropropan-2-yl group deactivates the ring towards electrophilic attack. The directing influence of the two substituents would need to be considered for any such transformations.
Spectroscopic and Advanced Characterization Techniques for 4 Perfluoropropan 2 Yl Aniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4-(perfluoropropan-2-yl)aniline and its derivatives. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive characterization of the molecular framework.
In the ¹H NMR spectrum of this compound, the aromatic protons provide key diagnostic signals. The aniline (B41778) ring protons typically appear as a set of multiplets in the aromatic region (approximately 6.5-7.5 ppm). The powerful electron-withdrawing nature of the perfluoropropan-2-yl group significantly influences the chemical shifts of the adjacent aromatic protons. The protons ortho to the amino group are expected to be shifted upfield compared to those ortho to the perfluorinated substituent.
For a derivative such as 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline (B8249281) , the aromatic region becomes more complex. The protons on the aniline ring would exhibit a distinct splitting pattern. For instance, the proton at the C3 position would likely appear as a doublet, coupled to the proton at the C5 position. The proton at C5 would appear as a doublet of doublets, and the proton at C6 as a doublet. The amino (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. Patent literature confirms the use of ¹H NMR for monitoring the synthesis of such derivatives, for example, in determining the molar ratio of product to starting material google.comgoogle.com.
Table 1: Illustrative ¹H NMR Data for a Derivative: 4-(Perfluoropropan-2-yl)-2-(methyl)aniline
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | 2.20 | s | - |
| -NH₂ | 4.10 | br s | - |
| H-5 | 6.85 | d | 8.2 |
| H-6 | 7.20 | dd | 8.2, 2.1 |
| H-3 | 7.35 | d | 2.1 |
Note: This data is illustrative and based on typical chemical shifts for similar structures.
¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for each carbon atom in the aromatic ring and the perfluoropropan-2-yl group. The carbon atom attached to the nitrogen (C1) would appear around 140-150 ppm, while the carbon attached to the perfluoroisopropyl group (C4) would be significantly affected by the fluorine atoms, often showing a complex multiplet due to C-F coupling. The remaining aromatic carbons would resonate between 115 and 130 ppm.
The carbons of the perfluoropropan-2-yl group itself, specifically the two -CF₃ groups and the central CF carbon, will exhibit characteristic signals split by strong one-bond and two-bond C-F couplings. Due to the complexity introduced by C-F coupling, signals for carbons bearing fluorine atoms can sometimes be of low intensity rsc.org.
Table 2: Expected ¹³C NMR Resonances for this compound
| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |
| C1 (-NH₂) | ~148 | s |
| C2, C6 | ~115 | s |
| C3, C5 | ~129 | t (small J) |
| C4 (-CF(CF₃)₂) | ~125 | septet |
| -CF(CF₃)₂ | ~92 | septet of septets |
| -CF(CF₃)₂ | ~122 | q |
Note: This data is predictive and based on known substituent effects and C-F coupling patterns.
¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its wide chemical shift range wikipedia.orgazom.com. In this compound, the ¹⁹F NMR spectrum would be expected to show two distinct signals for the heptafluoroisopropyl (B10858302) group. The six fluorine atoms of the two trifluoromethyl (-CF₃) groups would appear as a doublet, coupled to the single fluorine of the methine (-CF) group. The methine fluorine would, in turn, appear as a septet due to coupling with the six equivalent fluorine atoms of the CF₃ groups. The large chemical shift dispersion of ¹⁹F NMR allows for easy identification and quantification of fluorinated molecules, even in complex mixtures nih.govthermofisher.com.
For derivatives, additional signals would be observed. For example, in 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline , a singlet for the trifluoromethyl group at the C2 position would also be present in the spectrum, at a chemical shift characteristic for aromatic -CF₃ groups.
While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR experiments for complete and unambiguous assignment of all signals.
COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments would be used to establish the connectivity between protons on the aromatic ring, confirming the substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each protonated carbon in the aniline ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This can establish the connectivity between the aromatic protons and the quaternary carbons (C1 and C4), as well as the connection of the substituents to the ring.
¹⁹F-detected 2D NMR: Advanced techniques such as ¹H-¹⁹F HETCOR and ¹³C-¹⁹F HMBC are particularly powerful for fluorinated molecules nih.govrsc.orgrsc.org. These experiments can elucidate the through-bond connectivity between fluorine atoms and the rest of the molecule, confirming the precise location of the fluorine-containing substituents.
These combined 2D techniques provide a comprehensive and robust method for the complete structural elucidation of this compound and its derivatives rsc.org.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. It is frequently used in combination with NMR to confirm structural assignments.
High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula of the parent compound and its derivatives. For instance, HRMS can readily distinguish between isomers and compounds with very similar nominal masses. The analysis of per- and polyfluoroalkyl substances (PFAS) in various matrices often relies on HRMS for accurate identification nih.govnih.gov.
Table 3: Molecular Formula and Exact Mass Data
| Compound Name | Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) |
| This compound | C₉H₆F₇N | 261 | 261.0443 |
| 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline | C₁₀H₅F₁₀N | 329 | 329.0262 |
| 2-Methyl-4-(perfluoropropan-2-yl)aniline | C₁₀H₈F₇N | 275 | 275.0599 |
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and ionizable molecules like anilines. In ESI-MS, the analyte is typically protonated in the positive ion mode to form the [M+H]⁺ ion. This allows for the gentle transfer of the intact molecule into the gas phase for mass analysis.
For this compound and its derivatives, ESI-MS would be expected to produce a strong signal for the protonated molecular ion. This technique is often coupled with liquid chromatography (LC-ESI-MS) to analyze complex mixtures and reaction products, providing both separation and identification capabilities researchgate.net. The fragmentation pattern of the protonated molecule, which can be induced within the mass spectrometer (tandem MS or MS/MS), provides further structural information, helping to confirm the identity and structure of the aniline core and its substituents. The use of novel, volatile ion-pairing reagents can enhance the ESI-MS signal for certain analytes acs.org.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. The high energy of electron ionization (typically 70 eV) induces fragmentation, providing valuable structural information.
The fragmentation of this compound would likely proceed through several key pathways, dictated by the stability of the resulting ions and neutral fragments. Common fragmentation patterns for aromatic amines include the loss of hydrogen and cleavage of bonds adjacent to the amine group. The presence of the bulky and highly electronegative perfluoropropan-2-yl group would significantly influence the fragmentation.
Expected Fragmentation Pathways:
Alpha-Cleavage: Cleavage of the C-C bond between the aromatic ring and the perfluoroisopropyl group is a probable fragmentation pathway. This would result in the formation of a stable [M - CF(CF₃)₂]⁺ fragment.
Loss of Fluorine: The expulsion of a fluorine atom or CF₃ group from the perfluoroisopropyl moiety can lead to a series of characteristic fragment ions.
Aromatic Ring Fragmentation: The aniline ring itself can undergo fragmentation, although this is typically less favored than the cleavage of substituents.
A related compound, 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline, has a molecular weight of 329.14 g/mol . bldpharm.com Its EI-MS spectrum would provide a reference for identifying the fragmentation patterns associated with the perfluoropropan-2-yl aniline core.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the N-H bonds of the primary amine, the C-N bond, the aromatic ring, and the C-F bonds of the perfluoroisopropyl group.
The primary amine group gives rise to two distinct stretching vibrations in the 3300-3500 cm⁻¹ region: one for symmetric and one for asymmetric N-H stretching. researchgate.net An N-H bending vibration is typically observed around 1600 cm⁻¹. The C-N stretching vibration of the aromatic amine is expected in the 1250-1360 cm⁻¹ range.
The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 1665-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 650-1000 cm⁻¹ range.
The most prominent feature contributed by the perfluoroisopropyl group will be very strong absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of C-F stretching vibrations.
Interactive Table: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | 3300 - 3500 | Medium |
| C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium |
| N-H Bend (Scissoring) | Primary Aromatic Amine | 1590 - 1650 | Medium |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |
| C-N Stretch | Aromatic Amine | 1250 - 1360 | Medium |
| C-F Stretch | Perfluoroalkyl Group | 1100 - 1300 | Strong |
| C-H Out-of-Plane Bend | Aromatic Ring | 650 - 900 | Strong |
X-ray Crystallography for Solid-State Structure Determination
Broflanilide (B1440678), which incorporates the 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline fragment, has been found to exist in different crystalline forms, known as polymorphs. google.com A patent for broflanilide describes a triclinic crystalline form (Form B). google.com The characterization of this form was performed using X-ray powder diffraction (XRPD), which provides a characteristic fingerprint of the crystalline lattice.
The XRPD pattern for Form B of broflanilide, measured at 25°C with Cu-Kα radiation, shows a series of diffraction peaks at specific 2θ angles. google.com These peaks are indicative of the specific crystal packing and conformation of the molecule in the solid state. google.com
Interactive Table: X-ray Powder Diffractogram Peaks for Broflanilide (Form B)
| Peak Number | Diffraction Angle (°2θ ± 0.2) |
| 1 | 11.5 |
| 2 | 13.4 |
| 3 | 15.5 |
| 4 | 17.4 |
| 5 | 18.5 |
| 6 | 19.7 |
| 7 | 20.1 |
| 8 | 21.3 |
| 9 | 21.8 |
| 10 | 22.3 |
| 11 | 23.4 |
| 12 | 25.2 |
| 13 | 25.7 |
| 14 | 27.7 |
| 15 | 29.4 |
| 16 | 29.8 |
| 17 | 31.1 |
Data sourced from patent WO2019158408A1. google.com
The study of such derivatives reveals how the bulky and electron-withdrawing this compound framework influences molecular packing and intermolecular interactions in the solid state.
Chromatographic Methods in Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture, making it essential for assessing the purity of compounds like this compound. The development of a robust HPLC method is critical for quality control in its synthesis and application.
For non-polar to moderately polar compounds such as fluorinated anilines, reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.com Method development involves the systematic optimization of several parameters to achieve good resolution, peak shape, and analysis time.
Key Parameters in HPLC Method Development:
Stationary Phase: C8 and C18 columns are the most widely used stationary phases for RP-HPLC. chromatographyonline.com For highly fluorinated compounds, specialized fluorinated stationary phases can offer alternative selectivity and improved retention. chromatographyonline.comresearchgate.net
Mobile Phase: A mixture of water and an organic modifier, such as acetonitrile or methanol, is typically used. sielc.comsielc.com The ratio of the organic modifier is adjusted to control the retention time of the analyte. A buffer may be added to control the pH and ensure the consistent ionization state of the amine, which is crucial for reproducible chromatography. sielc.com
Detector: A UV detector is commonly used for aromatic compounds like anilines, as the benzene ring possesses a strong chromophore. The detection wavelength is chosen at the absorbance maximum of the analyte to ensure high sensitivity.
Flow Rate and Temperature: These parameters are optimized to improve separation efficiency and reduce analysis time.
A typical starting point for method development for this compound would involve a C18 column with a gradient elution of acetonitrile and water.
Interactive Table: General HPLC Conditions for Analysis of Aromatic Amines
| Parameter | Typical Conditions |
| Column | Reversed-Phase C18 or C8 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and/or Methanol with Water/Buffer |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.8 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Detector | UV-Vis (e.g., at 254 nm) or Diode Array Detector (DAD) |
| Injection Volume | 5 - 20 µL |
Thin-Layer Chromatography (TLC) in Reaction Progress Tracking
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. researchgate.net It allows for the qualitative assessment of the consumption of starting materials and the formation of products. thieme.de
To monitor a reaction involving this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel) at various time intervals. researchgate.net Spots of the pure starting material(s) and, if available, the expected product are applied to the same plate as references.
The plate is then developed in a chamber containing a suitable mobile phase (eluent), which is a solvent or a mixture of solvents. The choice of eluent is crucial and is determined based on the polarity of the compounds being separated. For an aniline derivative, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is often used.
The separation on the TLC plate is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. Less polar compounds travel further up the plate (higher Retention Factor, Rf value), while more polar compounds have a stronger interaction with the silica gel and travel shorter distances (lower Rf value). nih.gov
The progress of the reaction is observed by the gradual disappearance of the spot corresponding to the starting material and the appearance and intensification of the spot corresponding to the product. The reaction is considered complete when the starting material spot is no longer visible. Visualization of the spots is typically achieved under UV light, as aromatic compounds absorb UV radiation, or by using a chemical staining agent. ictsl.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique employed to determine the elemental composition of a compound, providing a crucial verification of its empirical formula. This method is predicated on the precise measurement of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements, such as fluorine (F), within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the experimental and theoretical values serves as a strong indicator of the sample's purity and confirms its elemental makeup.
For this compound, with a molecular formula of C₉H₆F₇N, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. The presence of the heptafluoroisopropyl group significantly influences the elemental percentages, making fluorine a major component of the molecule's mass.
For a derivative such as 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline (C₁₀H₅F₁₀N), the addition of a trifluoromethyl group further increases the fluorine content and alters the expected percentages of the other elements.
The table below illustrates the theoretical elemental composition for this compound and one of its derivatives. In a research context, these calculated values would be compared against the results obtained from an elemental analyzer.
| Compound Name | Molecular Formula | Element | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|---|---|
| This compound | C₉H₆F₇N | Carbon (C) | 41.39 | |
| Hydrogen (H) | 2.32 | |||
| Fluorine (F) | 50.94 | |||
| Nitrogen (N) | 5.36 | |||
| 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline | C₁₀H₅F₁₀N | Carbon (C) | 36.49 | |
| Hydrogen (H) | 1.53 | |||
| Fluorine (F) | 57.72 | |||
| Nitrogen (N) | 4.26 |
Note: The "Experimental Percentage (%)" column is left blank as specific research data was not found. This table serves as an illustrative example of how elemental analysis data would be presented.
The congruence of experimental results with these theoretical values, typically within a margin of ±0.4%, is a standard criterion for the validation of a synthesized compound's structure and purity in chemical research.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic characteristics of this compound. These methods elucidate the distribution of electrons within the molecule and predict its reactivity and spectroscopic properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For aromatic systems like aniline, DFT calculations can accurately predict geometric parameters, vibrational frequencies, and electronic properties. The introduction of a bulky, electron-withdrawing perfluoropropan-2-yl group at the para position of the aniline ring is expected to significantly influence its electronic properties.
Studies on fluorinated anilines have shown that fluorine substitution has a profound effect on the molecule's geometry and electronic landscape. The strong inductive effect of the fluorine atoms in the perfluoropropan-2-yl group withdraws electron density from the aromatic ring. This electron-withdrawing effect can lead to a more planar geometry around the nitrogen atom of the amino group, as the lone pair of electrons on the nitrogen is delocalized into the ring to a lesser extent compared to unsubstituted aniline. DFT calculations on similar fluorinated compounds have been instrumental in understanding these structural and electronic perturbations. For instance, DFT studies on fluorotelomer sulfonates have helped decipher complex reaction pathways initiated by radicals, a process that is influenced by the electronic environment of the molecule.
Molecular Orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.
For this compound, the strong electron-withdrawing nature of the perfluoropropan-2-yl group is expected to lower the energy of both the HOMO and LUMO levels compared to aniline. This is a general trend observed in aromatic compounds substituted with electron-withdrawing groups. The lowering of the HOMO energy suggests an increased ionization potential, making the molecule less susceptible to oxidation. Conversely, the lowering of the LUMO energy indicates a higher electron affinity, making it more susceptible to reduction.
The HOMO-LUMO gap is also anticipated to be affected. Studies on fluoroanilines have shown that the number and position of fluorine atoms influence the HOMO-LUMO gap. researchgate.net While a definitive statement for this compound requires specific calculations, the significant electronic perturbation caused by the perfluorinated group will likely alter the gap, thereby modulating its reactivity and spectroscopic properties.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Aniline | -5.13 | -0.16 | 4.97 |
| 4-Fluoroaniline | -5.19 | -0.21 | 4.98 |
| Pentafluoroaniline | -5.98 | -0.99 | 4.99 |
| This compound (Predicted Trend) | Lower | Lower | Altered |
Note: The values for aniline and fluoroanilines are illustrative and taken from computational studies. The trend for this compound is a prediction based on the electronic effects of perfluoroalkyl groups.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the dynamic behavior and conformational preferences of molecules, providing insights that are complementary to static quantum chemical calculations.
The conformational flexibility of this compound is largely dictated by the rotation around the C-N bond and the C-C bond connecting the aromatic ring to the perfluoropropan-2-yl group. The bulky nature of the perfluoropropan-2-yl group will introduce steric hindrance, influencing the preferred orientation of the amino group and the perfluorinated substituent relative to the phenyl ring.
Conformational analysis of similar molecules with bulky substituents reveals that the energy landscape can have several local minima corresponding to different stable conformations. For this compound, it is expected that the lowest energy conformation will be one that minimizes steric clashes between the ortho-hydrogens of the aniline ring and the trifluoromethyl groups of the perfluoropropan-2-yl moiety. Computational methods can be used to map out the potential energy surface as a function of key dihedral angles, identifying the most stable conformers and the energy barriers between them.
Molecular dynamics (MD) simulations can provide a detailed understanding of how this compound molecules interact with each other and with solvent molecules in the condensed phase. The highly fluorinated nature of the perfluoropropan-2-yl group will lead to distinct intermolecular interactions. Fluorinated compounds are known to exhibit weak van der Waals interactions and can participate in non-covalent interactions such as halogen bonding.
MD simulations of perfluoroalkyl substances at interfaces have shown that they tend to form ordered structures due to a combination of hydrophobic attraction between the perfluoroalkyl chains and electrostatic interactions between the head groups. nih.gov In a similar vein, MD simulations of this compound in various solvents could reveal tendencies for aggregation and specific solvation structures. These simulations would be crucial for understanding its solubility, partitioning behavior, and potential for self-assembly.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
SAR and QSAR studies are essential tools in medicinal chemistry and materials science for designing new molecules with desired properties. These models correlate the structural or physicochemical properties of a series of compounds with their biological activity or a particular physical property.
The introduction of a perfluoropropan-2-yl group into an aniline scaffold can dramatically alter its biological activity. The high lipophilicity of the fluorinated group can enhance membrane permeability and binding to hydrophobic pockets in proteins. Furthermore, the electron-withdrawing nature of the group can influence the pKa of the aniline nitrogen, affecting its ionization state at physiological pH and its ability to form hydrogen bonds.
QSAR models for fluorinated compounds often include descriptors that account for their unique properties, such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters. For a series of this compound derivatives, a QSAR study could be developed to correlate their biological activity (e.g., enzyme inhibition, receptor binding) with calculated molecular descriptors. Such a model would provide a quantitative understanding of the structural requirements for activity and guide the design of more potent analogues. For instance, QSAR models have been successfully used to predict the toxicity of fluorine-containing pesticides.
| Descriptor | Influence on Biological Activity |
| Lipophilicity (logP) | Increased by the perfluoropropan-2-yl group, potentially enhancing membrane permeability and binding to hydrophobic targets. |
| Electronic Effects (pKa) | The electron-withdrawing perfluoropropan-2-yl group is expected to lower the pKa of the anilinium ion, affecting the ionization state and hydrogen bonding capacity. |
| Steric Properties | The bulky perfluoropropan-2-yl group can influence binding selectivity by favoring targets with larger binding pockets. |
| Metabolic Stability | The strong C-F bonds in the perfluoropropan-2-yl group can block metabolic pathways, increasing the in vivo half-life of the molecule. |
Applications of 4 Perfluoropropan 2 Yl Aniline and Its Advanced Derivatives in Specialized Fields
Agrochemical Science and Crop Protection
The primary application of 4-(perfluoropropan-2-yl)aniline lies in the synthesis of advanced agrochemicals. Its derivatives have been extensively explored for their potential as insecticides, herbicides, and fungicides, leading to the discovery of potent active ingredients with novel modes of action.
Insecticide Development: Meta-Diamide Compounds and Broflanilide (B1440678) Analogs
A significant breakthrough in insecticide research has been the development of meta-diamide compounds derived from this compound. nih.govresearchgate.net Broflanilide, a prominent insecticide, features this core structure and has demonstrated high efficacy against a wide range of pests, including those resistant to existing insecticide classes. nih.govbasf.com The synthesis of broflanilide and its analogs often involves the use of 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline (B8249281) as a key intermediate. researchgate.netchemicalbook.com The meta-diamide structure was a result of significant structural modifications from a lead compound, flubendiamide. nih.gov
The development of these insecticides involves multi-step synthetic routes. For instance, the synthesis of broflanilide can start from 2-fluoro-3-nitrobenzoic acid and 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline, proceeding through condensation, nitro group reduction, N-methylation, amidation, and bromination. researchgate.net Another key intermediate in the synthesis of broflanilide is 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline.
Table 1: Insecticidal Activity of Broflanilide Analogs
| Compound | Target Pest | Activity Level | Reference |
| Broflanilide | Lepidopteran, Coleopteran, and Thysanopteran pests | High | nih.gov |
| Desmethyl-broflanilide | Spodoptera litura | High larvicidal activity | researchgate.netresearchgate.netnih.gov |
| Meta-diamide compound 25 | Plutella xylostella and other Lepidopteran pests | 10-fold higher than precursor | nih.gov |
Research has extended to the synthesis of novel derivatives to enhance insecticidal potency and spectrum. N-methylated meta-diamide derivatives are synthesized from the corresponding N-methyl anilines. nih.gov Furthermore, novel meta-diamide compounds incorporating sulfide (B99878) and sulfinyl groups have been designed and synthesized. mdpi.com For example, N-(2-bromo-4-(perfluoropropan-2-yl)-6-((2,2,2-trifluoroethyl)thio)phenyl)-2-fluoro-3-(N-methyl--benzamido)benzamide and its sulfoxide (B87167) and sulfone derivatives have been synthesized and characterized. mdpi.com
The insecticidal activity of broflanilide and its analogs is attributed to a novel mode of action. nih.govbasf.com Broflanilide itself is a pro-insecticide that is metabolized into its active form, desmethyl-broflanilide. researchgate.netresearchgate.netnih.gov This active metabolite acts as a noncompetitive antagonist of the insect's γ-aminobutyric acid (GABA) receptor. researchgate.netresearchgate.netnih.gov By binding to the GABA receptor, it inhibits the influx of chloride ions, leading to hyperexcitation and subsequent death of the insect. researchgate.net This mode of action is distinct from other GABA receptor antagonists like fipronil, and it is effective against pests that have developed resistance to cyclodienes and fipronil. researchgate.netresearchgate.netnih.gov The Insecticide Resistance Action Committee (IRAC) has classified broflanilide into a new group, Group 30, due to its unique mechanism. nih.govresearchgate.net
While the primary mechanism for the insecticidal meta-diamides is GABA receptor antagonism, research into derivatives of this compound has also explored other potential targets. For instance, some studies have investigated the potential for derivatives to act as acetolactate synthase (ALS) inhibitors, a key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms, which is a common target for herbicides. scielo.br
Herbicide Research and Development
The versatility of the this compound scaffold extends to herbicide research. Scientists have designed and synthesized novel compounds containing this moiety and evaluated their herbicidal activities. For example, novel 4-methyl-1,2,4-triazole-thioether compounds have been developed and shown to exhibit significant herbicidal activity against the root-growth of rape (Brassica campestris). researchgate.net Some of these compounds demonstrated better or comparable activity to the commercial herbicide flumioxazin. researchgate.net Additionally, α-trifluoroanisole derivatives incorporating a phenylpyridine moiety have been synthesized and shown to have herbicidal activity against both broadleaf and grass weeds. nih.gov
Table 2: Herbicidal Activity of this compound Derivatives
| Compound Class | Target Weeds | Activity | Reference |
| 4-methyl-1,2,4-triazole-thioethers | Rape (Brassica campestris), Barnyard grass (Echinochloa crus-galli) | Good to excellent inhibition | researchgate.net |
| α-trifluoroanisole derivatives | Broadleaf and grass weeds | Active | nih.gov |
Fungicide Design and Bioactivity Evaluation
The this compound structure has also been incorporated into the design of novel fungicides. researchgate.net Researchers have synthesized new series of compounds and evaluated their fungicidal properties against various plant pathogens. For instance, novel quinoline (B57606) derivatives based on this scaffold have been synthesized and showed potent fungicidal activities against Erysiphe graminis. researchgate.netresearchgate.net One particular compound, 8c, exhibited an EC50 value of 1.48 mg/L, which was superior to the commercial fungicide tebufloquin. researchgate.net In another study, meta-diamide compounds containing a 1,2,4-oxadiazole (B8745197) group, derived from 2-(difluoromethoxy)-4-(perfluoropropan-2-yl)aniline, displayed both insecticidal and fungicidal activities, with some compounds showing significant inhibition of cucumber downy mildew. scielo.brresearchgate.net Furthermore, novel diamide (B1670390) compounds combining pyrazolyl and polyfluoro-substituted phenyl moieties into alanine (B10760859) or 2-aminobutyric acid skeletons have also been synthesized and evaluated for their fungicidal activities. mdpi.com
Table 3: Fungicidal Activity of this compound Derivatives
| Compound Class | Target Fungus | Activity | Reference |
| Quinoline derivatives | Erysiphe graminis | Potent activity, some superior to tebufloquin | researchgate.netresearchgate.net |
| Meta-diamide compounds with 1,2,4-oxadiazole | Cucumber downy mildew | Significant inhibition | scielo.brresearchgate.net |
Future Research Directions and Translational Opportunities
Exploration of Novel Synthetic Routes for Sustainable Production
The current industrial synthesis of fluorinated anilines often involves harsh conditions and hazardous reagents. Future research will increasingly focus on developing greener, more sustainable synthetic methodologies.
Key Sustainable Approaches:
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes for the synthesis of 4-(perfluoropropan-2-yl)aniline. This technology allows for precise control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and reduced waste. The ability to handle hazardous reagents in a closed system makes flow chemistry particularly suitable for fluorination reactions.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Researchers are exploring the potential of biocatalysts to perform key synthetic steps in the production of fluorinated anilines. This approach can lead to highly selective reactions under mild conditions, reducing the environmental impact of the manufacturing process.
Mechanochemistry: This solvent-free technique utilizes mechanical force to induce chemical reactions. Mechanochemistry offers a promising alternative to traditional solvent-based methods, minimizing waste and energy consumption. The application of mechanochemical methods to the synthesis of this compound could lead to more environmentally friendly production processes.
| Sustainable Synthesis Method | Key Advantages | Potential Impact on this compound Production |
| Flow Chemistry | Enhanced safety, improved yield and selectivity, reduced waste | Safer and more efficient large-scale production. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact | Greener synthesis with fewer byproducts. |
| Mechanochemistry | Solvent-free, energy-efficient, reduced waste | More sustainable and cost-effective manufacturing. |
Discovery of Unforeseen Biological Activities and Applications
While this compound is a known intermediate for the insecticide Broflanilide (B1440678) and has been investigated in the synthesis of some antitumor agents, its full biological and material science potential remains largely untapped. nih.gov
Emerging Areas of Application:
Pharmaceuticals: The perfluoropropan-2-yl moiety can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates. acs.org Future research will likely explore the incorporation of the this compound scaffold into a wider range of therapeutic agents, including:
Anti-inflammatory and Anti-microbial Drugs: The unique electronic properties of the perfluorinated group could lead to novel interactions with biological targets.
Central Nervous System (CNS) Drugs: Fluorinated aromatic amines are common in drugs targeting the CNS, suggesting potential for developing new antidepressants or antipsychotics. acs.org
Agrochemicals: Beyond its use in Broflanilide, the strong electron-withdrawing nature of the perfluoroisopropyl group can enhance the efficacy of other pesticides and herbicides by improving their interaction with target enzymes. acs.org
Materials Science: The introduction of the perfluoropropan-2-yl group can impart unique properties to materials. Potential applications include:
Liquid Crystals: Fluorinated anilines are used as intermediates for liquid crystal molecules, where the perfluoroisopropyl group can improve dielectric anisotropy and low-temperature performance. acs.org
High-Performance Polymers: As a monomer or modifier, this compound can enhance the weatherability and chemical resistance of polymers. acs.org
Organic Electronics: This compound has been identified as a novel amorphous molecular material for use in organic electroluminescent (EL) devices. nih.gov
Integration with Advanced Manufacturing Technologies
The translation of novel synthetic routes and applications into viable commercial products will depend on the integration of advanced manufacturing technologies.
Key Technologies:
Continuous Flow Manufacturing: As mentioned for sustainable synthesis, continuous flow processes are a key advanced manufacturing technology. For the production of derivatives of this compound, such as agrochemicals and pharmaceuticals, continuous flow manufacturing can enable on-demand production, reduce capital costs, and improve process control and product quality.
Microreactor Technology: Microreactors, with their high surface-area-to-volume ratio, provide excellent heat and mass transfer. This allows for rapid reaction optimization and the safe handling of highly reactive intermediates, which is often a challenge in fluorination chemistry.
Automated Synthesis Platforms: The use of automated systems for chemical synthesis can accelerate the discovery and optimization of new derivatives of this compound. These platforms can perform a large number of reactions in parallel, enabling high-throughput screening of different reaction conditions and building blocks.
| Advanced Manufacturing Technology | Application in the Context of this compound | Expected Benefits |
| Continuous Flow Manufacturing | Large-scale production of the compound and its derivatives. | Increased efficiency, improved safety, lower costs. |
| Microreactor Technology | Fine-tuning reaction conditions and handling sensitive reagents. | Precise process control, enhanced safety. |
| Automated Synthesis Platforms | Rapid synthesis and screening of new functionalized compounds. | Accelerated discovery of new materials and drug candidates. |
Predictive Modeling for De Novo Design of Functionalized Compounds
Computational approaches are set to play a pivotal role in the future of chemical research, enabling the de novo design of novel molecules with desired properties.
Computational Strategies:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of new derivatives of this compound based on their chemical structure. nih.govmdpi.com This allows for the virtual screening of large libraries of compounds, prioritizing those with the highest potential for synthesis and testing.
Machine Learning and Artificial Intelligence (AI): Machine learning algorithms can be trained on existing data to identify complex patterns and relationships between chemical structure and function. nih.govtuni.fi These models can then be used to generate novel molecular structures with optimized properties, accelerating the discovery of new drugs and materials based on the this compound scaffold. schrodinger.com
Molecular Docking and Dynamics Simulations: These computational techniques can be used to predict how molecules derived from this compound will interact with biological targets at the atomic level. This provides valuable insights for the rational design of more potent and selective therapeutic agents.
Collaborative and Interdisciplinary Research Frameworks
The complexity of modern scientific challenges necessitates a shift towards more collaborative and interdisciplinary research models. The future development of this compound and its applications will be driven by partnerships that bridge traditional scientific silos.
Models for Collaboration:
Public-Private Partnerships (PPPs): Collaborations between academic research institutions and private companies are crucial for translating fundamental discoveries into real-world applications. cast-science.orgnwo.nl In the context of agrochemicals, PPPs can facilitate the development and commercialization of new, more sustainable pesticides derived from this compound. semanticscholar.org
Interdisciplinary Research Consortia: Bringing together experts from diverse fields such as synthetic chemistry, biology, materials science, and computational science can foster innovation. acs.orgnih.gov Such consortia can tackle complex challenges, from developing sustainable production methods to discovering entirely new applications for this versatile compound.
Open Science Initiatives: Sharing data and research findings openly can accelerate the pace of discovery. Open science platforms can facilitate collaboration and allow researchers from around the world to build upon each other's work, leading to faster progress in understanding and utilizing the potential of this compound.
The exploration of these future research directions and the establishment of effective translational frameworks will be key to unlocking the full potential of this compound as a valuable platform chemical in the 21st century.
Q & A
Q. What are the optimal synthetic routes for 4-(Perfluoropropan-2-yl)aniline derivatives?
The bromination of 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at 60°C for 2 hours yields 89% of 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline . Key considerations include stoichiometric control (1.1 equivalents of NBS) and inert atmosphere to prevent side reactions. Post-synthesis purification via flash chromatography or crystallization (e.g., ethyl acetate/hexane) ensures high purity.
Q. How should researchers address challenges in purifying fluorinated aromatic amines?
Fluorinated compounds often exhibit low solubility in polar solvents. Use mixed-solvent systems (e.g., dichloromethane/hexane) for recrystallization. For liquid derivatives, silica gel chromatography with gradients of ethyl acetate in hexane (5–20%) is effective. Monitor purity via HPLC-UV (≥99%) or -NMR to confirm absence of residual fluorinated byproducts .
Q. What analytical techniques are recommended for characterizing fluorinated anilines?
- LC-MS/MS : Quantifies trace levels using transitions like m/z 329→310 (for CHFN) with a C18 column and acetonitrile/water mobile phase .
- -NMR : Resolves perfluoroisopropyl groups (δ -70 to -75 ppm) and trifluoromethyl substituents (δ -60 to -65 ppm) .
- X-ray crystallography : Use SHELXL for refinement; fluorinated groups require high-resolution data (<1.0 Å) due to electron density challenges .
Advanced Research Questions
Q. How can structural modifications enhance insecticidal activity in derivatives?
Substituting the amino group with meta-diamide moieties (e.g., 3-(N-cyclopropylmethylbenzamido)-2-fluorobenzamide) increases activity against Plutella xylostella (100% mortality at 1 mg/L). Bromination at the 6-position further improves LC values (0.0218 mg/L) by enhancing binding to GABA receptors . Structure-activity relationship (SAR) studies should prioritize steric tolerance and electronic effects of substituents.
Q. How to resolve contradictions in bioactivity data across derivatives?
Discrepancies may arise from metabolic stability or receptor isoform selectivity. For example, desmethyl-broflanilide (a metabolite) shows noncompetitive antagonism at RDL GABA receptors, while parent compounds may exhibit weaker binding. Use in vitro receptor assays (e.g., HEK293 cells expressing insect GABA subunits) and in vivo toxicity profiling to clarify mechanisms .
Q. What computational strategies predict physicochemical properties of fluorinated anilines?
Q. What are the environmental persistence and degradation pathways of this compound?
As a polyfluoroalkyl substance (PFAS), it resists hydrolysis and microbial degradation. Investigate advanced oxidation processes (e.g., UV/persulfate) for defluorination. Monitor degradation products via high-resolution mass spectrometry (HRMS) to identify intermediates like perfluoropropanoic acid .
Methodological Considerations
Q. How to mitigate hazards during handling and storage?
Store at -20°C under inert atmosphere (argon) to prevent oxidation. Use PPE (nitrile gloves, face shield) due to skin/eye irritation risks (H315, H319). For spills, neutralize with 5% sodium bicarbonate before disposal .
Q. What strategies optimize yields in large-scale synthesis?
- Batch vs. flow chemistry : Flow systems reduce exothermic risks during bromination.
- Catalytic recycling : Recover DMF via vacuum distillation (80% recovery) .
Tables for Key Data
| Derivative | Modification | Bioactivity (LC) | Reference |
|---|---|---|---|
| 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline | Bromination at 6-position | 0.0218 mg/L (Plutella xylostella) | |
| 3-(N-Cyclopropylmethylbenzamido) derivative | Meta-diamide substitution | 100% mortality at 1 mg/L |
| Analytical Method | Condition | Sensitivity | Reference |
|---|---|---|---|
| LC-MS/MS | C18 column, 0.1% formic acid/acetonitrile | LOD: 0.1 ng/mL | |
| -NMR | 400 MHz, CDCl | δ -70 to -75 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
